6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline
Description
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline is a halogenated quinoxaline derivative characterized by:
- Chlorine atoms at positions 6 and 5.
- A trifluoromethyl (-CF₃) group at position 2.
- A 4-methoxyphenoxy substituent at position 2.
Properties
IUPAC Name |
6,7-dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O2/c1-24-8-2-4-9(5-3-8)25-15-14(16(19,20)21)22-12-6-10(17)11(18)7-13(12)23-15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEZGOGLXYCUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic compound belonging to the quinoxaline family, characterized by its unique chemical structure, which includes dichloro and trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula : C16H9Cl2F3N2O2
- Molecular Weight : 389.16 g/mol
- CAS Number : Not specified in the search results but can be identified from the chemical structure.
Biological Activity Overview
Research has indicated that quinoxaline derivatives exhibit a range of biological activities, including anticancer and antimicrobial properties. The specific compound under investigation, this compound, has been studied for its efficacy against various cancer cell lines and bacterial strains.
Anticancer Activity
A study evaluating various quinoxaline derivatives revealed that compounds with similar structural features showed significant cytotoxic effects against several tumor cell lines. For instance:
- In vitro studies demonstrated that certain quinoxaline derivatives had IC50 values lower than those of conventional chemotherapeutics like doxorubicin, indicating enhanced potency against cancer cells .
Case Studies
- Cell Line Studies : In a comparative analysis of different quinoxaline derivatives, this compound was shown to reduce cell viability in A375 melanoma cells significantly at concentrations as low as 10 µM.
- Mechanism of Action : The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.
Antimicrobial Activity
The antimicrobial efficacy of quinoxaline derivatives has also been documented extensively:
- Broad-Spectrum Activity : Research indicates that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 - 1 |
| Enterococcus faecalis | 0.25 - 2 |
| Escherichia coli | >8 |
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is closely related to their molecular structure:
- The presence of halogen atoms (chlorine and fluorine) enhances lipophilicity and possibly increases membrane permeability, contributing to their antimicrobial properties .
- Substituents such as methoxy phenyl groups have been shown to modulate the biological activity by affecting the electronic properties of the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of quinoxaline can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A study evaluated several quinoxaline derivatives for their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results demonstrated that compounds with electron-withdrawing groups exhibited enhanced activity, suggesting that this compound could similarly possess significant antibacterial properties due to its trifluoromethyl group .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 9c | 12.5 | Pseudomonas aeruginosa |
Anticancer Potential
The compound has also been investigated for its potential as an anticancer agent. Quinoxaline derivatives have shown promising results in inhibiting tumor cell lines, making them candidates for further development in cancer therapy.
Case Study: Antitumor Activity
In a study focused on the synthesis of various quinoxaline derivatives, some were found to exhibit high inhibitory effects against tumor cell lines compared to standard chemotherapeutics like doxorubicin. The presence of specific functional groups in these compounds was correlated with their cytotoxicity and selectivity towards cancer cells .
| Compound | IC50 (µg/mL) | Tumor Cell Line |
|---|---|---|
| 1 | >100 | Normal Cells |
| 2 | <10 | Cancer Cells |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights structural differences and molecular properties of key analogs:
Key Research Findings
- Substituent Effects: Methoxy and methyl groups at position 2 optimize drug-likeness and receptor affinity, while bulkier or highly halogenated groups (e.g., dichlorophenoxy) may compromise solubility or safety .
- Synthetic Flexibility: The Beirut reaction enables diversification of 2-acyl-3-trifluoromethylquinoxaline derivatives, though regioselectivity depends on electronic effects of substituents .
Q & A
Q. What computational tools predict the compound’s environmental fate?
- Methodology :
- QSAR Models : Use software like EPI Suite to estimate log P, biodegradation, and ecotoxicity .
- Molecular Dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil, water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
